DL-Fluorocitric acid barium salt
Overview
Description
DL-Fluorocitric acid barium salt, also known as barium fluorocitrate, is an organic compound with the chemical formula C12H8F2O14Ba3. It is a colorless crystalline solid with strong acidity and high solubility in water. This compound is primarily used as an astrocyte inhibitor in various scientific experiments .
Mechanism of Action
Target of Action
DL-Fluorocitric acid barium salt primarily targets astrocytes . Astrocytes are a type of glial cell in the brain that provide structural and metabolic support to neurons . They also play a crucial role in modulating neurotransmission .
Mode of Action
This compound acts as an astrocyte inhibitor . It interferes with the normal functioning of astrocytes, leading to changes in neurotransmission . Specifically, it reduces the probability of transmitter release, thereby depressing striatal output .
Biochemical Pathways
The compound affects the glutamate-glutamine cycle . Upon administration, it causes a robust increase in extracellular glutamate levels, with a parallel and progressive decline in glutamine . It also significantly increases the concentrations of dopamine and taurine .
Result of Action
The action of this compound results in a reduced excitability of striatal neurons . This is evidenced by a decrease in evoked potentials, an increased paired pulse ratio, and a reduced frequency of spontaneous excitatory postsynaptic currents .
Biochemical Analysis
Biochemical Properties
It is known to interact with astrocytes, a type of glial cell in the brain
Cellular Effects
DL-Fluorocitric acid barium salt has been shown to influence cell function, particularly in astrocytes . It has been used as an astrocyte inhibitor in various experiments
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
DL-Fluorocitric acid barium salt is typically synthesized by reacting citric acid with fluoride. The reaction involves the fluorination of citric acid to produce fluorinated citric acid, which is then combined with barium to form the barium salt . The reaction conditions usually involve controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained.
Chemical Reactions Analysis
DL-Fluorocitric acid barium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
DL-Fluorocitric acid barium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is used to inhibit astrocytes, which are star-shaped glial cells in the brain and spinal cord.
Medicine: Research involving this compound contributes to understanding neurodegenerative diseases and developing potential treatments.
Industry: The compound is used in the preparation of chemicals such as medicines, dyes, and fragrances.
Comparison with Similar Compounds
DL-Fluorocitric acid barium salt is unique due to its specific inhibition of astrocytes and its role in modulating neurotransmission. Similar compounds include:
Sodium fluoroacetate: Another fluorinated compound used in biochemical studies.
Fluorocitrate: A related compound with similar inhibitory effects on astrocytes.
Barium citrate: Shares the barium component but lacks the fluorinated citric acid structure.
These compounds share some similarities in their chemical structure and applications but differ in their specific effects and uses .
Properties
InChI |
InChI=1S/C6H7FO7.Ba/c7-3(4(10)11)6(14,5(12)13)1-2(8)9;/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13); | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXYXUPAJRFPBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(C(=O)O)F)(C(=O)O)O.[Ba] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BaFO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585158 | |
Record name | 3-C-Carboxy-2,4-dideoxy-2-fluoropentaric acid--barium (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100929-81-5 | |
Record name | 3-C-Carboxy-2,4-dideoxy-2-fluoropentaric acid--barium (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-Fluorocitric acid barium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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